molecular formula C8H9BrIN B12067291 1-(5-Bromo-2-iodo-phenyl)-ethylamine

1-(5-Bromo-2-iodo-phenyl)-ethylamine

Cat. No.: B12067291
M. Wt: 325.97 g/mol
InChI Key: NIUKVVPFLLODRC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodo-phenyl)-ethylamine is an organic compound characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-iodo-phenyl)-ethylamine typically involves the halogenation of a phenyl ring followed by the introduction of an ethylamine group. One common method involves the bromination and iodination of aniline derivatives. For instance, 5-Bromo-2-iodoaniline can be synthesized by reacting 4-bromo-1-iodo-2-nitrobenzene with iron and acetic acid in ethanol at 100°C . The resulting compound can then be further reacted to introduce the ethylamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-iodo-phenyl)-ethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethylamine group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-ethylamine derivatives, while oxidation and reduction reactions can produce different amine or alcohol derivatives.

Scientific Research Applications

1-(5-Bromo-2-iodo-phenyl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-iodo-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-iodo-phenyl)-ethylamine is unique due to the combination of bromine and iodine atoms on the phenyl ring and the presence of an ethylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

1-(5-bromo-2-iodophenyl)ethanamine

InChI

InChI=1S/C8H9BrIN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3

InChI Key

NIUKVVPFLLODRC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)I)N

Origin of Product

United States

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